molecular formula C14H10Br2N2O2 B151278 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide CAS No. 1694-64-0

2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Cat. No.: B151278
CAS No.: 1694-64-0
M. Wt: 398.05 g/mol
InChI Key: UVLXUZHEDUOEQB-UHFFFAOYSA-N
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Description

2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H10Br2N2O2 and its molecular weight is 398.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, such as pyridine derivatives, play a crucial role in drug development, showing a wide range of biological activities. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules. Research has highlighted the synthesis, structural biology, and potential drug applications of heterocyclic N-oxide molecules, including those synthesized from pyridine, indicating their importance in medicinal chemistry for their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Autophagy-Related Proteins in Malaria

Plasmodium falciparum autophagy-related proteins (PfAtg), including those interacting with N-oxide compounds, have been identified as potential targets for antimalarial drug development. A review on the functions and structural biology of PfAtg highlighted the importance of these proteins in the parasite's lifecycle and their potential as novel targets for therapeutic intervention. Specifically, inhibitors of PfAtg8-PfAtg3 protein-protein interaction (PPI), which may include structurally similar compounds to the one , have been identified as powerful candidates for inhibiting the autophagy process in Plasmodium falciparum, suggesting a new avenue for antimalarial drug design (Usman et al., 2023).

Environmental Fate of Acetaminophen

The environmental fate and removal strategies for acetaminophen, a compound structurally distinct but relevant in the context of discussing the removal and degradation of pharmaceutical compounds, have been extensively reviewed. Advanced oxidation processes (AOPs) and adsorptive techniques are highlighted as effective methods for the degradation and removal of acetaminophen and its toxic by-products from water, suggesting the potential environmental impact and treatment strategies for related compounds (Vo et al., 2019).

Synthesis and Pharmacology of Piracetam Derivatives

Piracetam and its derivatives, including potentially related acetamide compounds, have been reviewed for their synthesis methodologies and pharmacological activities. These compounds, known for their nootropic effects, serve as a basis for exploring the biological activity and therapeutic potential of related structures, including those with acetamide groups, in treating central nervous system disorders and enhancing cognitive functions (Dhama et al., 2021).

Safety and Hazards

The safety data sheet for 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide indicates that it can cause skin and eye irritation . It may also cause respiratory system toxicity . It is harmful if swallowed . After handling, skin should be washed thoroughly . If swallowed, a poison center or doctor should be contacted .

Properties

IUPAC Name

2-bromo-N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-8-13(19)18-11-5-4-9(16)7-10(11)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXUZHEDUOEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168708
Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-64-0
Record name 2-Bromo-N-[4-bromo-2-(2-pyridinylcarbonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-64-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide
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